Cas no 123251-89-8 (h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh)

h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 化学的及び物理的性質
名前と識別子
-
- h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh
- ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG
- HIV-1 tat Protein (49-57)
-
- インチ: InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
- InChIKey: KXLZCNROAUAFRT-IZROAPMXSA-N
- ほほえんだ: NCCCC[C@H](NC([C@@H](N)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCCN)=O
計算された属性
- せいみつぶんしりょう: 1338.87000
- 水素結合ドナー数: 31
- 水素結合受容体数: 41
- 重原子数: 94
- 回転可能化学結合数: 66
じっけんとくせい
- PSA: 762.65000
- LogP: 3.45380
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001851-25mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 25mg |
$280.00 | 2024-07-19 | ||
AAPPTec | P001851-5mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 5mg |
$85.00 | 2024-07-19 | ||
AAPPTec | P001851-10mg |
HIV-1 tat Protein (49-57) |
123251-89-8 | 10mg |
$140.00 | 2024-07-19 | ||
A2B Chem LLC | AE35356-25mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 25mg |
$430.00 | 2024-04-20 | ||
A2B Chem LLC | AE35356-5mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 5mg |
$200.00 | 2024-04-20 | ||
A2B Chem LLC | AE35356-10mg |
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH |
123251-89-8 | 10mg |
$265.00 | 2024-04-20 |
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-ohに関する追加情報
Introduction to H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH and Its Significance in Modern Research
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is a synthetic peptide that has garnered significant attention in the field of biomedical research due to its unique structural and functional properties. This compound, identified by its CAS number 123251-89-8, belongs to a class of peptides that exhibit remarkable biological activity. The precise arrangement of amino acids in this peptide sequence contributes to its multifaceted roles in various biological processes, making it a subject of intense study and application.
The peptide H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is composed of a series of amino acids linked together by peptide bonds. The sequence begins with a histidine residue (H), followed by arginine (Arg), lysine (Lys), and continues with multiple repetitions of arginine and lysine, ending with a glutamine (Gln) residue and an hydroxyl group (OH). This specific arrangement imparts unique chemical and biological properties to the peptide, which are crucial for its functions in biological systems.
In recent years, there has been growing interest in the development of synthetic peptides for therapeutic applications. H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH has been studied for its potential role in modulating various cellular processes. Research indicates that this peptide can interact with specific receptors and enzymes, thereby influencing signaling pathways that are critical for maintaining homeostasis in the body.
One of the most notable findings regarding H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is its ability to enhance immune responses. Studies have shown that this peptide can stimulate the production of cytokines, which are essential for coordinating immune reactions. The repeated arginine residues in its structure are particularly important for these interactions, as they facilitate binding to cell surface receptors involved in immune modulation.
The therapeutic potential of H-Arg-Lys-Lys-Args-Gln-Rgs-OH has also been explored in the context of wound healing and tissue repair. Research suggests that this peptide can promote the proliferation of fibroblasts and the synthesis of extracellular matrix components, which are crucial for wound closure. Additionally, its ability to stimulate angiogenesis, the formation of new blood vessels, makes it a promising candidate for treating ischemic conditions.
In vitro studies have demonstrated that H-Args-Gln-Rgs-OH can act as a potent inhibitor of certain enzymes involved in inflammation. By binding to these enzymes, the peptide can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases. This property has significant implications for the development of novel anti-inflammatory therapies.
The synthesis of H-Args-Gln-Rgs-OH is a complex process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to produce this peptide with minimal impurities. These techniques allow for the accurate assembly of complex peptide sequences, ensuring that the final product retains its intended biological activity.
Evaluation of H-Args-Gln-Rgs-OH's efficacy has been conducted through various preclinical studies. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For instance, animal models have shown that treatment with this peptide can lead to significant improvements in conditions such as acute pancreatitis and sepsis. These findings support further investigation into its clinical potential.
The safety profile of H-Args-Gln-Rgs-OH is another critical aspect that has been thoroughly examined. Preliminary toxicity studies have indicated that the peptide is well-tolerated at doses relevant to therapeutic use. However, further research is needed to fully understand any long-term effects or potential side reactions. Comprehensive toxicological assessments will be essential before clinical trials can be initiated.
The development of H-Args-Gln-Rgs-OH as a therapeutic agent represents a significant advancement in biomedical research. Its unique properties make it a versatile tool for investigating various biological processes and developing new treatments for complex diseases. As research continues to uncover new applications for this peptide, it is likely to play an increasingly important role in medicine and biotechnology.
123251-89-8 (h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh) 関連製品
- 15483-27-9(H-Arg-Arg-OH acetate salt)
- 115035-42-2(L-Arginine,L-arginyl-L-seryl-)
- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)
- 56265-06-6(L-Arginine-L-pyroglutamate)
- 2168158-47-0(ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate)
- 1804404-73-6(3-Chloro-4-fluoro-5-methylthiophenol)
- 1806734-00-8(Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 1807287-27-9(2-Cyano-3-formyl-5-(trifluoromethyl)phenylacetic acid)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 43067-01-2(Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)




